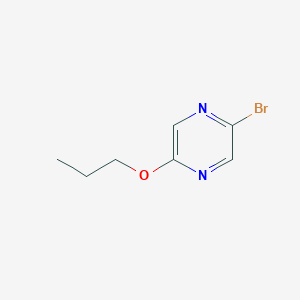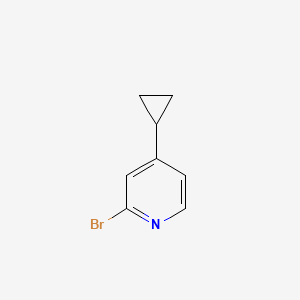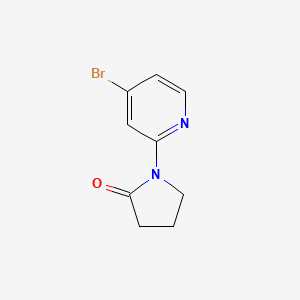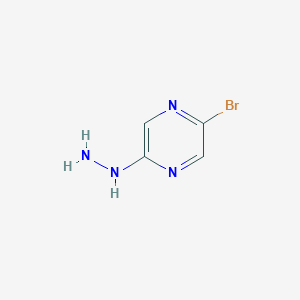![molecular formula C12H15F3N2O5S B1520302 2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate CAS No. 1235440-73-9](/img/structure/B1520302.png)
2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate
Descripción general
Descripción
2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate, also known as TFDMC, is a chemical compound with the molecular formula C12H15F3N2O5S and a molecular weight of 356.32 g/mol . The compound is characterized by its IUPAC name 2,2,2-trifluoroethyl 5-(N,N-dimethylsulfamoyl)-2-methoxyphenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15F3N2O5S/c1-17(2)23(19,20)8-4-5-10(21-3)9(6-8)16-11(18)22-7-12(13,14)15/h4-6H,7H2,1-3H3,(H,16,18) . This code provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . These properties can be determined through laboratory analysis or found in specialized chemical databases.Aplicaciones Científicas De Investigación
Directed Lithiation and Substitution
- Directed Lithiation: Keith Smith et al. (2013) demonstrated that certain carbamate compounds can be lithiated at low temperatures, leading to high yields of substituted products through reactions with various electrophiles. This process showcases the compound's role in facilitating specific bond formation crucial for creating complex organic molecules (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).
Aryne Precursors for Organic Synthesis
- Aryne Precursors: Ashok Ganta and T. Snowden (2007) identified that certain triflate precursors derived from carbamates provide efficient routes to synthesize aryne intermediates. These intermediates are pivotal in constructing complex aromatic compounds, highlighting the utility in organic synthesis (Ashok Ganta & T. Snowden, 2007).
Deoxofluorination Agent for Fluorinated Compounds
- Broad-Spectrum Deoxofluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride, a related compound, is highlighted by G. Lal et al. (1999) for its effectiveness in transforming alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, showcasing its versatility and enhanced thermal stability over traditional deoxofluorination agents (G. Lal, G. Pez, Reno Joseph Pesaresi, & F. M. Prozonic, 1999).
Synthesis of Weinreb Amides
- One-Flask Synthesis of Weinreb Amides: The work by A. Tunoori, J. White, and G. Georg (2000) on converting carboxylic acids to Weinreb amides using Deoxo-Fluor reagent demonstrates the chemical's role in simplifying the preparation of functionalized amides, important intermediates in organic synthesis (A. Tunoori, J. White, & G. Georg, 2000).
Enantioselective Separation
- Chiral Discrimination: Research by Y. Bereznitski et al. (2002) explores the enantioselective separation capabilities of certain carbamate derivatives on stationary phases, contributing to the understanding of chiral discrimination mechanisms in analytical chemistry (Y. Bereznitski, R. Lobrutto, N. Variankaval, R. Thompson, K. Thompson, P. Sajonz, L. Crocker, J. Kowal, D. Cai, M. Journet, T. Wang, J. Wyvratt, & N. Grinberg, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O5S/c1-17(2)23(19,20)8-4-5-10(21-3)9(6-8)16-11(18)22-7-12(13,14)15/h4-6H,7H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFQTASFAWKKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120941 | |
| Record name | Carbamic acid, N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235440-73-9 | |
| Record name | Carbamic acid, N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Bromo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1520238.png)

![{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B1520242.png)